molecular formula C20H19NO5S B229226 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate

2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate

Cat. No.: B229226
M. Wt: 385.4 g/mol
InChI Key: QSZBXRJZYXRNQL-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a sulfonic acid ester linkage to an acetylamino-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 4-nitro-naphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 4-amino-naphthalene.

    Ethoxylation: The amino group is then ethoxylated to form 4-ethoxy-naphthalene.

    Sulfonation: The ethoxy-naphthalene undergoes sulfonation to introduce the sulfonic acid group.

    Esterification: Finally, the sulfonic acid group is esterified with 2-acetylamino-phenol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonic acid ester can be reduced to the corresponding sulfonamide.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include 4-ethoxy-naphthalene-1-carboxylic acid.

    Reduction: Products include 4-ethoxy-naphthalene-1-sulfonamide.

    Substitution: Products depend on the nucleophile used, such as 4-ethoxy-naphthalene-1-sulfonic acid 2-amino-phenyl ester.

Scientific Research Applications

2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate involves its interaction with specific molecular targets. The sulfonic acid ester group can interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group may also play a role in binding to biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester
  • 4-Ethoxy-benzene-1-sulfonic acid 2-acetylamino-phenyl ester
  • 4-Ethoxy-naphthalene-1-sulfonic acid 2-amino-phenyl ester

Uniqueness

2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate is unique due to the combination of its ethoxy-naphthalene core and the sulfonic acid ester linkage to an acetylamino-phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

(2-acetamidophenyl) 4-ethoxynaphthalene-1-sulfonate

InChI

InChI=1S/C20H19NO5S/c1-3-25-18-12-13-20(16-9-5-4-8-15(16)18)27(23,24)26-19-11-7-6-10-17(19)21-14(2)22/h4-13H,3H2,1-2H3,(H,21,22)

InChI Key

QSZBXRJZYXRNQL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C

Origin of Product

United States

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